[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
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Overview
Description
6’'-O-Acetylsaikosaponin D is a bioactive phytochemical compound found in the Bupleurum species. It is a type of saikosaponin, which are oleanane-type pentacyclic triterpenoid saponins composed of aglycones and sugar units. These compounds have attracted significant attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6’'-O-Acetylsaikosaponin D typically involves the extraction and purification from the Bupleurum species. The process includes:
Extraction: Using solvents like methanol or ethanol to extract the saikosaponins from the plant material.
Industrial Production Methods: Optimization of these processes for higher yield and purity is essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6’'-O-Acetylsaikosaponin D undergoes various chemical reactions, including:
Oxidation: The presence of carbonyl groups (C=O) in the aglycone allows for oxidation reactions.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-tumor properties. .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6’'-O-Acetylsaikosaponin D involves multiple molecular targets and pathways:
Anti-Tumor Activity: Inhibits tumor cell proliferation, promotes apoptosis, and modulates autophagy. .
Anti-Inflammatory and Antioxidant Effects: Modulates inflammatory pathways and reduces oxidative stress.
Immunomodulatory Effects: Enhances immune responses by modulating immune cell activity.
Comparison with Similar Compounds
6’'-O-Acetylsaikosaponin D is compared with other saikosaponins such as:
Saikosaponin A: Similar in structure but differs in the position of hydroxyl groups.
Saikosaponin D: The primary metabolite of 6’'-O-Acetylsaikosaponin D, with similar biological activities.
Saikosaponin C: Another structurally related compound with distinct biological properties.
Uniqueness: 6’'-O-Acetylsaikosaponin D is unique due to its acetyl group, which imparts specific chemical and biological properties that differentiate it from other saikosaponins .
Properties
IUPAC Name |
[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBAMDKXKRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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